molecular formula C7H4ClN3O3S B8473627 m-Azidosulphonyl-benzoyl chloride CAS No. 15417-53-5

m-Azidosulphonyl-benzoyl chloride

Cat. No. B8473627
CAS RN: 15417-53-5
M. Wt: 245.64 g/mol
InChI Key: VIMBXOWNDHBZNG-UHFFFAOYSA-N
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Patent
US04038456

Procedure details

11.3 grams (50 milimoles) of 3-(azidosulfonyl) benzoic acid and 31 grams (261 milimoles) of thionyl chloride were added to a 200 ml. round bottom flask equipped with a magnetic stirrer, nitrogen sparge, reflux condenser and heating mantle. The mixture was stirred for 3 hours at 65° C. and then the excess thionyl chloride was stripped under vacuum. A 75 percent yield of 3-(azido-sulfonyl) benzoyl chloride was obtained and identified by spectroscopic analysis. Said benzoyl chloride was a straw-yellow liquid that slowly crystallized at room temperature and had a melting point of 41° C. and a refractive index of ND24.5 = 1.5751.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([S:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](O)=[O:11])(=[O:6])=[O:5])=[N+:2]=[N-:3].S(Cl)([Cl:18])=O>>[N:1]([S:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([Cl:18])=[O:11])(=[O:6])=[O:5])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
N(=[N+]=[N-])S(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
31 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
nitrogen sparge
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=[N+]=[N-])S(=O)(=O)C=1C=C(C(=O)Cl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.